molecular formula C8H11NO B14838954 3-Methyl-5-(methylamino)phenol

3-Methyl-5-(methylamino)phenol

Cat. No.: B14838954
M. Wt: 137.18 g/mol
InChI Key: CFRFMCYTSFAZSW-UHFFFAOYSA-N
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Description

3-Methyl-5-(methylamino)phenol is an organic compound that belongs to the class of phenols Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with methylamine under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in many chemical processes.

    Reduction: Reduction reactions can convert the compound into hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions are common, where the hydroxyl group activates the aromatic ring towards substitution at the ortho and para positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Substitution: Halogenated or nitrated derivatives of this compound

Scientific Research Applications

3-Methyl-5-(methylamino)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(methylamino)phenol involves its interaction with various molecular targets. The hydroxyl group and the aromatic ring play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in electron transfer reactions, which are essential for its biological and chemical activities. The exact molecular pathways and targets are still under investigation, but it is known to interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    3-Methylphenol: Lacks the methylamino group, resulting in different reactivity and applications.

    5-Methyl-2-(methylamino)phenol: Similar structure but with different substitution patterns, leading to variations in chemical behavior.

    4-Methyl-3-(methylamino)phenol: Another isomer with distinct properties and uses.

Uniqueness

3-Methyl-5-(methylamino)phenol is unique due to the specific positioning of the methyl and methylamino groups on the phenol ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

3-methyl-5-(methylamino)phenol

InChI

InChI=1S/C8H11NO/c1-6-3-7(9-2)5-8(10)4-6/h3-5,9-10H,1-2H3

InChI Key

CFRFMCYTSFAZSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)O)NC

Origin of Product

United States

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